1-Chloro-2-methyl-2-propanol
Description
Overview of the Chemical Compound's Significance in Scientific Disciplines
1-Chloro-2-methyl-2-propanol (CAS No. 558-42-9) is a tertiary chlorinated alcohol with the molecular formula C₄H₉ClO. pharmaffiliates.com Structurally, it is characterized by a chlorine atom and a hydroxyl group on adjacent carbons within a branched 2-methylpropanol framework. cymitquimica.com This compound presents as a colorless to light yellow liquid with a distinct, pungent odor. cymitquimica.comchembk.com
In the realm of scientific research, this compound is primarily recognized as a versatile chemical intermediate in organic synthesis. cymitquimica.comchembk.comguidechem.com Its reactivity, stemming from the presence of both a chlorine atom and a hydroxyl group, allows it to participate in a variety of chemical transformations, including nucleophilic substitution and oxidation reactions. researchgate.net This reactivity makes it a valuable precursor for the synthesis of other important chemical structures.
The compound's significance extends across several fields, most notably in the pharmaceutical and chemical industries. It is a crucial intermediate in the synthesis of various pharmaceutical compounds. cymitquimica.com Beyond pharmaceuticals, it serves as a building block for agrochemicals and other industrial products like surfactants and lubricants. cymitquimica.comchembk.com The compound is also utilized in the preparation of other organic compounds, such as vinylglycine and glycine. chembk.com Furthermore, research has explored its use in the synthesis of new polyfunctional thiols. chemicalbook.com
Table 1: Significance of this compound in Various Scientific Applications
| Application Area | Role of this compound | Key Research Findings |
|---|---|---|
| Pharmaceutical Synthesis | Key intermediate | Crucial for the production of the hypertension medication lercanidipine. google.com |
| Organic Synthesis | Versatile precursor | Used to produce oxiranes, and polyfunctional thiols. researchgate.netchemicalbook.com |
| Agrochemicals | Building block | Employed in the synthesis of various agrochemical products. cymitquimica.com |
| Industrial Chemicals | Intermediate | Used in the manufacturing of surfactants and lubricants. chembk.com |
| Chemical Research | Reagent | Studied for its reactivity in dehydrochlorination and other reactions. researchgate.netresearchgate.net |
Historical Context of Research on Halogenated Alcohols and their Derivatives
The study of halogenated organic compounds has a rich history that laid the groundwork for understanding molecules like this compound. In 1832, Justus von Liebig and Friedrich Wöhler's investigation into the oil of bitter almonds led to the transformation of the pure oil into several halogenated compounds. wikipedia.org Their work demonstrated that a group of atoms could maintain its integrity through various chemical reactions, behaving much like a single element, which was a foundational concept for the development of organic chemistry. wikipedia.org
Research into the specific reactions of halogenated alcohols, or halohydrins, has been ongoing for many decades. Early production methods for compounds like this compound involved processes such as the hydration of 3-chloro-2-methylpropene (B57409) using 80% sulfuric acid as a catalyst, a method documented in 1941. google.com
The fundamental reactions involving the replacement of a hydroxyl group in an alcohol with a halogen have been a cornerstone of organic chemistry, enabling the synthesis of a wide array of halogenated compounds. chemguide.co.uk More advanced research has delved into the mechanisms of these reactions, such as the dehydrochlorination of 1,2-chlorohydrins, which involves a two-step nucleophilic elimination of hydrogen chloride. researchgate.netresearchgate.net Recent studies continue to explore novel methods for the halogenation of alcohols, for instance, using photoredox catalysis to achieve remote C-H halogenation under mild conditions. nih.gov
Table 2: A Brief Timeline of Key Developments in Halogenated Compound Research
| Year | Development | Significance |
|---|---|---|
| 1832 | Liebig and Wöhler's research on oil of bitter almonds. wikipedia.org | Demonstrated that a radical (benzoyl) could remain unchanged in a series of chemical reactions, a key concept in organic chemistry. wikipedia.org |
| 1804 | Nicolas-Théodore de Saussure's work on plant chemistry. wikipedia.org | Provided early insights into the chemical composition of organic matter. wikipedia.org |
| 1941 | Documented synthesis of this compound. google.com | An early industrial method used sulfuric acid catalysis. google.com |
| Recent | Development of photoredox catalysis for halogenation. nih.gov | Enables selective C-H halogenation of alcohols under mild conditions. nih.gov |
Scope and Objectives of the Research Outline for this compound
The primary objective of this article is to provide a comprehensive and scientifically rigorous overview of this compound, focusing exclusively on its academic and research-oriented aspects. The scope is strictly limited to the chemical nature, synthesis, and application of this compound within a scientific context.
This work aims to:
Detail the significance of this compound in various scientific disciplines.
Provide a historical context for the research on halogenated alcohols.
Outline the key academic databases and methodologies for conducting a literature review on this chemical compound.
This article will not discuss any dosage, administration, or safety profiles, adhering strictly to the academic and chemical research perspective.
Key Academic Databases and Literature Review Methodologies
A thorough literature review is fundamental to any scientific inquiry, and the study of a specific chemical compound like this compound is no exception. numberanalytics.comumass.edu The process begins with a comprehensive search of relevant academic databases. For chemistry, these include broad scientific databases as well as specialized chemical information resources.
Key academic databases for chemical research include:
SciFinder: A comprehensive database covering the chemical literature from 1907 to the present, including journals and patents. apajournal.org.uk
Web of Science and Scopus: Large, multidisciplinary databases that are essential for tracking citations and finding relevant articles across various scientific fields. numberanalytics.com
PubChem and PubMed: Resources from the National Institutes of Health (NIH) that provide information on chemical substances and their biological activities, as well as biomedical literature. apajournal.org.uk
Beilstein: An extensive database of organic compounds and their reactions. umass.edu
Google Scholar: A widely accessible search engine for scholarly literature across many disciplines. apajournal.org.uk
Effective literature review methodologies in chemistry can range from traditional narrative reviews to more structured approaches like systematic reviews, which are becoming more common in interdisciplinary areas of chemistry. acs.org A critical aspect of a chemical literature review is the use of various search techniques, including text-based searches with specific keywords and Boolean operators, as well as structure, substructure, and reaction searches, which are unique to chemistry. numberanalytics.comacs.org Before starting a review, it is crucial to determine if a review on the topic already exists to ensure the new work provides a novel perspective or incorporates more recent research. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2-methylpropan-2-ol | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO/c1-4(2,6)3-5/h6H,3H2,1-2H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOZGFXJZQXOSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20204381 | |
| Record name | 1-Chloro-2-methylpropan-2-ol | |
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Molecular Weight |
108.57 g/mol | |
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Physical Description |
Clear dark yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | 1-Chloro-2-methyl-2-propanol | |
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CAS No. |
558-42-9 | |
| Record name | 1-Chloro-2-methyl-2-propanol | |
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| Record name | 1-Chloro-2-methylpropan-2-ol | |
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| Record name | 1-Chloro-2-methylpropan-2-ol | |
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| Record name | 1-chloro-2-methylpropan-2-ol | |
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Synthetic Pathways and Methodologies for 1 Chloro 2 Methyl 2 Propanol
Traditional Synthetic Approaches to 1-Chloro-2-methyl-2-propanol
Traditional methods for synthesizing this compound have been well-established, though they often present environmental challenges due to the use of harsh reagents and the generation of acidic waste.
Chlorination of 2-methyl-2-propanol (tert-butanol)
The direct chlorination of 2-methyl-2-propanol, also known as tert-butanol (B103910), is a primary method for producing this compound. This reaction typically involves treating tert-butanol with concentrated hydrochloric acid. uwimona.edu.jmchegg.com The mechanism proceeds via an SN1 pathway, where the hydroxyl group of the alcohol is protonated by the acid to form a good leaving group (water). uwimona.edu.jmyoutube.comrsc.org Departure of the water molecule results in a stable tertiary carbocation, which is then attacked by a chloride ion to yield the final product. uwimona.edu.jmyoutube.comrsc.org
This method is illustrative of a classic SN1 reaction, favored by the tertiary nature of the alcohol, which can stabilize the intermediate carbocation. uwimona.edu.jmrsc.org While effective, this process requires careful handling of corrosive concentrated acid and management of the resulting aqueous waste.
Hydration of 3-chloro-2-methylpropene (B57409) using Sulfuric Acid
Another established industrial method involves the hydration of 3-chloro-2-methylpropene. google.comgoogle.com In this process, 80% sulfuric acid has been traditionally used as a catalyst to facilitate the addition of water across the double bond of the alkene. google.comgoogle.compatsnap.com The reaction is typically followed by a hydrolysis step to isolate the target product, this compound. google.comgoogle.com This two-step process, however, is known to generate significant quantities of acidic wastewater, posing environmental concerns. google.comgoogle.com The yield for the hydration step is reported to be in the range of 70-80%.
Preparation from 1,2-Dichloro-2-methylpropane (B1581248)
While less commonly detailed in readily available literature for the specific synthesis of this compound, the transformation of di-halogenated alkanes can be a route to haloalcohols. The selective hydrolysis of one of the chloro groups in 1,2-dichloro-2-methylpropane could theoretically yield the desired product. However, controlling the reaction to achieve selective mono-hydrolysis while leaving the other chlorine atom intact presents a significant synthetic challenge.
Green Chemistry Approaches and Sustainable Synthesis of this compound
In response to the environmental drawbacks of traditional methods, greener synthetic routes have been developed. These approaches prioritize the use of recyclable catalysts and aim to minimize waste generation.
Cation Exchange Resin-Catalyzed Continuous Flow Synthesis
A significant advancement in the synthesis of this compound is the use of cation exchange resins in a continuous flow system. google.comgoogle.com This method offers a more environmentally benign alternative to the use of strong mineral acids like sulfuric acid. google.comgoogle.com
Solid acid catalysts, particularly sulfonic acid-type cation exchange resins such as Zeo-karb (an analog of Amberlyst-15), have been successfully employed to catalyze the hydration of 3-chloro-2-methylpropene. google.comgoogle.comarkat-usa.org In this process, the reaction is carried out in a continuous flow reactor packed with the resin. google.comgoogle.com The resin provides the acidic sites necessary for the reaction to occur, mimicking the catalytic action of sulfuric acid but in a solid, reusable form. arkat-usa.orgresearchgate.net
This single-step continuous process offers several advantages over the traditional sulfuric acid-catalyzed batch process. It significantly reduces the generation of acidic wastewater, as the catalyst is easily separated from the product stream and can be reused. google.comgoogle.compatsnap.com The reaction conditions can be controlled more precisely, which can lead to a reduction in by-product formation. google.comgoogle.com A patent for this method describes filling a pipe with the cation exchange resin and feeding 2-methyl-3-chloropropene and water through it at controlled flow rates and temperatures (0-45 °C), resulting in the formation of this compound. google.comgoogle.compatsnap.com
Table 1: Comparison of Synthetic Methodologies for this compound
| Method | Reactants | Catalyst/Reagent | Key Features | Yield |
| Chlorination of tert-butanol | 2-methyl-2-propanol, Hydrochloric acid | Concentrated HCl | SN1 mechanism, generates aqueous acid waste. uwimona.edu.jmchegg.comyoutube.comrsc.org | Not specified |
| Hydration of 3-chloro-2-methylpropene | 3-chloro-2-methylpropene, Water | 80% Sulfuric Acid | Two-step process (hydration then hydrolysis), produces large amounts of acidic wastewater. google.comgoogle.com | 70-80% |
| Cation Exchange Resin-Catalyzed Synthesis | 3-chloro-2-methylpropene, Water | Sulfonic Acid-Type Cation Exchange Resin (e.g., Zeo-karb) | Continuous flow, single-step reaction, recyclable catalyst, environmentally friendly. google.comgoogle.compatsnap.com | Not specified |
Process Parameters and Optimization for Environmental Impact Reduction
The traditional synthesis of this compound often involves the use of strong mineral acids, such as 80% sulfuric acid, as a catalyst. google.comgoogle.com This method, however, is fraught with environmental challenges, primarily the generation of large volumes of acidic wastewater, which requires extensive treatment. google.comgoogle.com The process is typically a two-step reaction involving catalysis followed by hydrolysis to obtain the final product. google.comgoogle.com
In a significant advancement aimed at mitigating these environmental impacts, an optimized synthetic process has been developed utilizing a solid acid catalyst. google.comgoogle.com This method employs a cation exchange resin, specifically a Zeo-karb catalyst, in a continuous flow system. google.comgoogle.com This approach replaces the hazardous liquid sulfuric acid, thereby fundamentally altering the environmental profile of the synthesis. google.comgoogle.com
The reaction is conducted in a packed tube reactor filled with the Zeo-karb catalyst. google.com The primary reactants are 2-methyl-3-chloropropene and water, which are continuously fed into the reactor. google.com The optimization of this process involves precise control over several key parameters:
Catalyst: Solid, recyclable Zeo-karb is used, which eliminates the need for a liquid acid catalyst like sulfuric acid or tosic acid. google.comgoogle.com
Reaction System: A continuous reaction is established in a filling pipe, which can be a single or multitube setup, allowing for consistent production and better control over reaction conditions. google.comgoogle.com
Temperature: The exterior of the filling pipe is cooled to maintain a reaction temperature between 0-45 °C. google.com
Flow Rates: The flow rate for 2-methyl-3-chloropropene is maintained between 0.5-20 kg/h , and the water flow rate is set between 1-100 L/h. google.com
Reactor Configuration: The filling tube dimensions are specified as 0.1-100 meters in length and 0.1-0.5 meters in diameter. google.com
This optimized process design, by replacing a hazardous reagent with a solid catalyst and moving from a batch to a continuous system, represents a significant step towards greener chemistry in the production of this compound. The use of the solid catalyst allows for better reaction control and leads to a reduction in the formation of byproducts. google.comgoogle.com
Advantages in Waste Reduction and Carbon Footprint
The adoption of a solid acid catalyst in a continuous flow system for the synthesis of this compound offers substantial environmental and efficiency advantages over traditional methods.
The most significant advantage is the drastic reduction in acidic wastewater. google.comgoogle.com The conventional sulfuric acid-catalyzed process generates considerable amounts of acid waste that must be neutralized and treated, contributing to operational costs and environmental load. google.comgoogle.com The solid catalyst method circumvents this issue, meeting the principles of environmental protection. google.comgoogle.com
Furthermore, this innovative process consolidates what was previously a two-step reaction (catalysis and hydrolysis) into a single, continuous operation. google.comgoogle.com This telescoping of reaction steps not only simplifies the production process but also inherently reduces waste by eliminating intermediate handling and purification steps. whiterose.ac.uk The result is a higher transformation efficiency, with reported product content of 95% and purity of 97%. google.com
| Feature | Traditional Sulfuric Acid Method | Optimized Solid Catalyst Method |
| Catalyst | 80% Sulfuric Acid (Liquid) | Solid Zeo-karb (Cation Exchange Resin) |
| Process Type | Two-step batch process | Single-step continuous reaction |
| Primary Waste Stream | Large volumes of acid wastewater | Minimal to no acid wastewater |
| Byproduct Generation | Higher potential for byproducts | Reduced byproduct formation |
| Efficiency | Lower overall efficiency | High transformation efficiency (100%) |
| Product Purity | Variable | High (97%) |
Emerging Synthetic Technologies and Future Directions
The development of synthetic methodologies for this compound is increasingly driven by the principles of green and sustainable chemistry. The use of solid, recyclable acid catalysts as a replacement for corrosive and polluting liquid acids is a prime example of an emerging technology that is already being implemented. google.comgoogle.com
Continuous Flow Chemistry: The patented method utilizing a packed bed reactor is a step towards more widespread adoption of continuous flow manufacturing for this compound. google.comgoogle.com Flow chemistry offers superior control over reaction parameters like temperature and pressure, leading to higher yields, improved safety due to smaller reaction volumes, and easier scalability. whiterose.ac.uk Future advancements will likely focus on the optimization of these flow processes using automated systems for real-time monitoring and control, further boosting efficiency and reducing waste. whiterose.ac.uk
Advanced Catalysis: Future research will likely focus on developing even more sophisticated heterogeneous catalysts. These next-generation catalysts may offer higher activity, greater selectivity, and longer operational lifetimes, further reducing the environmental impact of the synthesis.
Alternative Feedstocks and Reagents: A key goal in green chemistry is the use of renewable or less hazardous feedstocks. While current methods often rely on petroleum-derived starting materials, future research may explore biocatalytic routes or the use of bio-based feedstocks. For instance, the chlorination of 2-methyl-2-propanol (tert-butanol) is a known synthetic route. The synthesis of tert-butanol itself can be optimized, for example, through the hydration of isobutylene (B52900). google.com The use of milder and more selective chlorinating agents, such as t-butyl hypochlorite, which can be prepared from household bleach, also represents a potential area for greener process development. orgsyn.org
The trajectory of synthetic chemistry for this compound points towards a future where processes are not only efficient and economical but also inherently sustainable, with minimal environmental impact.
Reaction Mechanisms and Chemical Transformations of 1 Chloro 2 Methyl 2 Propanol
Nucleophilic Substitution Reactions Involving the Chlorine Atom
The chlorine atom in 1-chloro-2-methyl-2-propanol is attached to a primary carbon, making it susceptible to nucleophilic substitution reactions, primarily through an Sₙ2 mechanism. wikipedia.org In an Sₙ2 reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine) from the backside, leading to an inversion of stereochemistry if the carbon were chiral. wikipedia.orglibretexts.org The reaction rate is dependent on the concentration of both the substrate and the nucleophile.
However, the presence of a bulky tertiary alkyl group adjacent to the primary carbon can sterically hinder the backside attack, potentially slowing down the Sₙ2 reaction compared to less hindered primary halides. wikipedia.org Under conditions that favor Sₙ1 reactions (e.g., polar protic solvents and a weak nucleophile), the formation of a primary carbocation is generally unfavorable. Yet, rearrangement to a more stable tertiary carbocation could be a possibility in some cases. acs.org
The chlorine atom can be displaced by a variety of nucleophiles to introduce new functional groups into the molecule. A notable example is the synthesis of polyfunctional thiols, where a sulfur-containing nucleophile replaces the chlorine atom. masterorganicchemistry.com This highlights its utility as an intermediate in preparing more complex molecules.
The general scheme for these substitutions can be represented as: (CH₃)₂C(OH)CH₂Cl + Nu⁻ → (CH₃)₂C(OH)CH₂Nu + Cl⁻ (where Nu⁻ represents a nucleophile)
| Nucleophile (Nu⁻) | Product Functional Group |
| RS⁻ (Thiolate) | Thioether |
| RO⁻ (Alkoxide) | Ether |
| N₃⁻ (Azide) | Azide |
| CN⁻ (Cyanide) | Nitrile |
Oxidation Reactions of the Hydroxyl Group
The hydroxyl group in this compound is tertiary, meaning the carbon atom to which it is attached is bonded to three other carbon atoms. A key requirement for the oxidation of an alcohol to a carbonyl compound is the presence of at least one hydrogen atom on this carbon. google.com
Since the tertiary carbinol carbon of this compound lacks a hydrogen atom, it is resistant to oxidation under standard conditions. google.comyoutube.com Reagents that typically oxidize primary and secondary alcohols to aldehydes and ketones, respectively, such as chromic acid or pyridinium (B92312) chlorochromate (PCC), will not react with the tertiary alcohol group in this molecule. google.comyoutube.com Therefore, the formation of a ketone from the hydroxyl group of this compound does not readily occur.
| Oxidizing Agent | Reactivity with this compound (Tertiary Alcohol) |
| Chromic Acid (H₂CrO₄) | No Reaction |
| Pyridinium Chlorochromate (PCC) | No Reaction |
| Dess-Martin Periodinane (DMP) | No Reaction |
Reduction Reactions
Reduction reactions of this compound can target either the carbon-chlorine bond or the hydroxyl group, depending on the reagents and conditions employed.
The carbon-chlorine bond can be reduced to a carbon-hydrogen bond, a process known as hydrogenolysis or dehalogenation. This transformation can be achieved using catalytic hydrogenation (e.g., H₂ with a metal catalyst like Pd or Pt) or with hydride reagents. libretexts.org This reaction would remove the chlorine atom to yield the parent tertiary alcohol, 2-methyl-2-propanol.
(CH₃)₂C(OH)CH₂Cl + [H] → (CH₃)₂C(OH)CH₃ + HCl
Conversely, the direct reduction of the tertiary hydroxyl group to a hydrocarbon is also possible. While alcohols are typically resistant to reduction, specific methods have been developed for this purpose. For instance, a system using chlorodiphenylsilane as a hydride source with a catalytic amount of indium trichloride (B1173362) has been shown to effectively reduce tertiary alcohols to their corresponding alkanes. nih.gov This would convert this compound into 1-chloro-2-methylpropane (B167039).
Dehydrochlorination Reactions and Epoxide Formation
One of the most significant reactions of this compound is its conversion to an epoxide through intramolecular cyclization. researchgate.net This reaction is a classic example of an intramolecular Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com
The process is initiated by a base (e.g., sodium hydroxide), which deprotonates the tertiary hydroxyl group to form a nucleophilic alkoxide ion. masterorganicchemistry.comresearchgate.net This alkoxide then attacks the adjacent carbon bearing the chlorine atom in an intramolecular Sₙ2 reaction, displacing the chloride ion and forming a three-membered cyclic ether known as isobutylene (B52900) oxide (1,2-epoxy-2-methylpropane). acs.orgyoutube.comresearchgate.netacs.org
This reaction proceeds through a two-step mechanism:
Deprotonation (fast equilibrium): (CH₃)₂C(OH)CH₂Cl + OH⁻ ⇌ (CH₃)₂C(O⁻)CH₂Cl + H₂O
Intramolecular Sₙ2 attack (slow, rate-determining step): (CH₃)₂C(O⁻)CH₂Cl → Isobutylene oxide + Cl⁻ researchgate.net
Studies have shown that this intramolecular cyclization is a key pathway for the formation of epoxides from 1,2-halohydrins. researchgate.netresearchgate.net The formation of the three-membered ring is kinetically favorable. libretexts.org
| Reactant | Reagent/Conditions | Product | Reaction Type |
| This compound | Base (e.g., NaOH, KOH) | Isobutylene oxide | Intramolecular Williamson Ether Synthesis |
Reaction with Sodium Hydroxide (B78521)
The reaction of this compound with sodium hydroxide involves a two-step nucleophilic elimination of hydrogen chloride. researchgate.net This reaction is a dehydrochlorination process. researchgate.net Studies have shown that instead of forming an oxirane, the reaction of this compound with sodium hydroxide yields 2-methyl-1,2-propanediol as the final product. researchgate.net The reaction proceeds through a slow, rate-determining step. researchgate.net It has been noted that in contrast to some earlier reports, the reaction with water alone is almost negligible. researchgate.net
The conditions for the reaction can influence the products formed. For instance, when 1-chloro-2-methylpropane reacts with sodium hydroxide, an alcohol and an alkene can be produced depending on the conditions. gauthmath.com Reaction I, which is a substitution reaction, favors an aqueous sodium hydroxide solution with mild heating to produce the alcohol. gauthmath.com Reaction II, an elimination reaction, is favored by using an alcoholic sodium hydroxide solution and heating to produce the alkene. gauthmath.com
Surface-Catalyzed Epoxide Formation on Metal Surfaces (e.g., Ag(110), Ni(100))
The formation of epoxides from this compound can be catalyzed by metal surfaces. On a clean Ni(100) single-crystal surface, this compound adsorbs molecularly at 100 K. acs.org Thermal activation leads to the sequential cleavage of the C-Cl and O-H bonds around 180 K, forming hydroxyalkyl and oxametallacycle intermediates. acs.org
On an oxygen-precovered Ag(110) surface, this compound reacts to form isobutylene oxide (IBO). acs.org The reaction is initiated by the surface oxygen, which facilitates the abstraction of the hydroxyl proton to form a chloro-tert-butoxy intermediate. acs.org This intermediate then undergoes C-Cl bond cleavage to produce IBO. acs.org
Surface oxygen is a crucial component for the reaction of this compound on silver surfaces, as it is required to activate the alcohol by abstracting the hydroxyl proton. acs.org On Ag(110), pre-coverage with atomic oxygen is necessary to initiate the reaction, leading to the formation of a surface alkoxide species. acs.org The amount of oxygen pre-coverage can affect the reaction kinetics. For example, at high coverages of this compound, the onset of the C-Cl scission reaction is delayed, and the production of isobutylene oxide is influenced by the diffusion rate of chlorine atoms into the silver. acs.org
On Ni(100), the reaction of this compound proceeds through the formation of an oxametallacycle intermediate. acs.org This intermediate is formed following the initial scission of the C-Cl and O-H bonds. acs.org The oxametallacycle can then undergo several reaction pathways, including cyclization to isobutylene oxide. acs.org Similarly, on oxygen-covered Ag(110), the formation of isobutylene oxide is suggested to proceed through a surface oxametallacycle intermediate. acs.org These intermediates are key in understanding the mechanism of epoxide formation on metal surfaces. osti.gov
Temperature-programmed desorption (TPD) and X-ray photoelectron spectroscopy (XPS) are powerful techniques used to study the reaction pathways of this compound on metal surfaces. TPD studies on Ag(110) have been used to track the C-Cl bond scission and the desorption of isobutylene oxide. acs.org These studies show that this compound does not react on a clean Ag(110) surface but does react on an oxygen-covered surface to form IBO. acs.org TPD and XPS studies on Ni(100) have revealed the molecular adsorption of this compound at low temperatures and the subsequent bond cleavages and intermediate formations at higher temperatures. acs.org
Table 1: Spectroscopic Data for the Reaction of this compound on Ni(100)
| Technique | Observation | Inferred Species/Process |
| TPD, XPS | Molecular adsorption | This compound |
| TPD, XPS | C-Cl and O-H bond scission at ~180 K | Hydroxyalkyl and oxametallacycle intermediates |
| TPD | Desorption of isobutylene oxide, tert-butyl alcohol, isobutene, water, H₂, and CO | Multiple reaction pathways of the oxametallacycle |
The surface-catalyzed reaction of this compound on oxygen-precovered metal surfaces is a method for producing isobutylene oxide (IBO). acs.orgacs.org On Ag(110), the reaction is initiated by surface oxygen, leading to the formation of a chloro-tert-butoxy intermediate which then reacts to form IBO. acs.org On Ni(100), an oxametallacycle intermediate undergoes cyclization to form IBO. acs.org The production of IBO is a key reaction pathway in these surface-catalyzed transformations. acs.orgacs.org
Polymerization Reactions
This compound can be involved in polymerization reactions. Specifically, it is related to the homopolymer of 2,2-dimethyloxirane, also known as isobutylene oxide. nih.gov
Spontaneous Polymerization
Scientific evidence indicates that this compound is a stable compound under normal conditions and does not undergo spontaneous polymerization. fishersci.com The molecular structure and steric hindrance provided by the tertiary carbon atom to which the hydroxyl group is attached likely contribute to its inability to readily form polymeric chains.
While direct polymerization of this compound is not observed, its chemical reactivity is characterized by other transformations. The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups. Additionally, the hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Under alkaline conditions, this compound undergoes dehydrochlorination. This reaction, however, does not lead to a polymer but rather to the formation of 2-methyl-1,2-propanediol as the final product. researchgate.net This transformation proceeds through a two-step nucleophilic elimination of hydrogen chloride. researchgate.net
It is important to distinguish this compound from other similar compounds that do exhibit spontaneous polymerization. For instance, unsaturated esters derived from related structures, such as 1-chloro-3-piperidine-2-methyl methacrylate (B99206), have been shown to polymerize spontaneously without an initiator. This highlights how specific structural features, in this case, the presence of a polymerizable methacrylate group, are crucial for such reactions to occur.
Table 1: Chemical Reactivity of this compound
| Reaction Type | Reagents/Conditions | Products | Reference |
| Nucleophilic Substitution | Nucleophiles | Substituted products | |
| Oxidation | Oxidizing agents | Carbonyl compounds | |
| Dehydrochlorination | Sodium hydroxide | 2-methyl-1,2-propanediol | researchgate.net |
Advanced Applications and Research Domains of 1 Chloro 2 Methyl 2 Propanol
Role as a Crucial Intermediate in Organic Synthesis
1-Chloro-2-methyl-2-propanol is widely recognized for its utility as an intermediate in numerous organic synthesis pathways. Its bifunctional nature, containing both a reactive chlorine atom and a hydroxyl group, provides a gateway for constructing more complex molecular architectures.
Synthesis of Oxetanes and Epoxides
A notable application of this compound is in the synthesis of strained ring systems like oxetanes and epoxides. These three- and four-membered oxygen-containing heterocycles are important structural motifs in many biologically active compounds and are valuable intermediates themselves.
The formation of epoxides from this compound is a classic example of an intramolecular Williamson ether synthesis. In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide. This is followed by an intramolecular nucleophilic attack on the carbon atom bearing the chlorine atom, resulting in the displacement of the chloride ion and the formation of the epoxide ring. This base-induced cyclization is an efficient method for producing 2,2-dimethyloxirane.
While the direct synthesis of oxetanes from this compound is less commonly cited, the principles of intramolecular cyclization are fundamental to oxetane (B1205548) synthesis. Generally, the formation of a four-membered oxetane ring from a 1,3-halohydrin is a key synthetic strategy.
Production of Polyfunctional Thiols
Research has demonstrated the use of this compound as a starting material for the synthesis and characterization of new polyfunctional thiols. chemicalbook.com Thiols, also known as mercaptans, are sulfur-containing organic compounds that play a crucial role in various fields, including polymer chemistry, materials science, and the development of pharmaceuticals. The reactivity of the chloro group in this compound allows for nucleophilic substitution with sulfur-containing nucleophiles, such as hydrosulfide (B80085) ions or thiolate anions, to introduce the thiol functionality. The presence of the hydroxyl group offers a secondary point for further chemical modification, enabling the creation of complex, polyfunctional molecules.
Versatility for Introducing Chlorine and Hydroxyl Moieties
The inherent structure of this compound makes it an effective reagent for introducing both chlorine and hydroxyl functionalities into a target molecule. guidechem.com The hydroxyl group can participate in reactions such as esterification and etherification, while the chlorine atom can be replaced through various nucleophilic substitution reactions. This dual reactivity allows chemists to build molecular complexity in a stepwise and controlled manner. guidechem.com For instance, the hydroxyl group can be protected while a reaction is carried out at the carbon-chlorine bond, and then deprotected for subsequent transformations. This versatility is a key reason for its widespread use as an intermediate in the production of a range of organic compounds, including agrochemicals and pharmaceuticals. guidechem.com
Pharmaceutical and Medicinal Chemistry Applications
The utility of this compound extends significantly into the realm of pharmaceutical and medicinal chemistry, where it serves as a critical building block for the synthesis of complex drug molecules.
Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs)
This compound is an important intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs). google.comgoogle.compatsnap.com Its role as a precursor highlights its importance in the broader landscape of drug development and manufacturing. The chemical handles present in the molecule provide the necessary reactivity to construct the intricate molecular frameworks often required for biological activity.
Table 1: Reactivity of this compound in Synthesis
| Functional Group | Type of Reaction | Potential Products |
|---|---|---|
| Hydroxyl (-OH) | Esterification, Etherification, Oxidation | Esters, Ethers, Carbonyl Compounds |
| Chlorine (-Cl) | Nucleophilic Substitution | Thiols, Amines, Cyanides |
Case Study: Synthesis of Lercanidipine (Hypertension Medication)
A prominent and well-documented application of this compound is its use as a key intermediate in the synthesis of Lercanidipine. google.comgoogle.compatsnap.com Lercanidipine is a dihydropyridine (B1217469) calcium channel blocker used for the treatment of hypertension.
In one of the synthetic routes to Lercanidipine, this compound is reacted with other precursor molecules to form a crucial part of the final drug structure. Specifically, it is involved in the esterification of a dihydropyridine carboxylic acid derivative. A patent describes a process where 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid is first converted to its acid chloride using thionyl chloride. This activated intermediate is then reacted with this compound to form the corresponding ester, a direct precursor to Lercanidipine.
Table 2: Key Intermediates in Lercanidipine Synthesis
| Precursor | Reagent | Resulting Intermediate |
|---|---|---|
| 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid | Thionyl chloride | 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl chloride |
This case study underscores the industrial and medicinal importance of this compound, demonstrating how this relatively simple chlorinated alcohol is a critical component in the manufacturing of a life-saving medication. google.comgoogle.compatsnap.com
Efficiency and Environmental Impact Reduction in Lercanidipine Synthesis
This compound is a pivotal intermediate in the synthesis of Lercanidipine, a pharmaceutical agent used for treating hypertension. google.com Its application in this process has been a focus of research aimed at enhancing production efficiency and mitigating environmental impact. Traditional synthesis methods have been improved by utilizing this compound, leading to better yields and a reduction in hazardous waste.
A significant advancement involves the synthesis process of this compound itself. Innovations in its production directly contribute to a greener synthesis pathway for the final pharmaceutical product. google.com One such innovative method employs a solid Zeo-karb catalyst, replacing the commonly used sulfuric acid. google.com This newer process is continuous and completes the reaction in a single step, which was previously a two-step process involving hydrolysis. google.com The primary benefit of this catalytic substitution is the substantial reduction in acidic wastewater, aligning the production with green chemistry principles and lowering environmental pollution. google.com
Table 1: Comparison of Catalytic Processes in this compound Synthesis
| Feature | Traditional Method | Innovative Method |
| Catalyst | Sulfuric Acid or Toluenesulfonic acid | Solid Zeo-karb |
| Process Type | Multi-step (Reaction followed by hydrolysis) | Single-step continuous reaction |
| Byproducts | Significant acid wastewater generation | Reduced generation of byproducts and acid waste |
| Environmental Impact | Higher environmental pollution | Lower environmental impact, meets green chemistry principles |
| Efficiency | Standard yield | Improved reaction control and yield |
Industrial Applications Beyond Pharmaceuticals
Beyond its crucial role in pharmaceutical manufacturing, this compound serves as a versatile chemical in various other industrial sectors. google.comguidechem.com Its unique structure, featuring both chlorine and hydroxyl functional groups, makes it a valuable precursor and component in the synthesis of a range of commercial products. guidechem.com
Table 2: Industrial Applications of this compound
| Application | Role of this compound |
| Surfactants | Intermediate in manufacturing |
| Lubricants | Intermediate in manufacturing |
| Antibacterial Agents | Component in synthesis |
| Other Chemical Intermediates | Precursor for agrochemicals, oxetanes, epoxides, and polyfunctional thiols |
This compound is utilized as an intermediate in the production of surfactants. The reactivity of its functional groups allows for its incorporation into larger molecules, imparting specific surface-active properties required for these products.
In the lubricant industry, this compound also functions as a building block in the synthesis of more complex lubricant molecules.
The compound is involved in the synthesis of certain antibacterial agents, highlighting its utility in the broader chemical and life sciences industries.
As a versatile chemical intermediate, this compound is a starting material for a variety of other organic compounds. guidechem.com It is used in the synthesis of agrochemicals and serves as a precursor for producing oxetanes and epoxides. guidechem.com Notably, it has been specifically used in the synthesis and characterization of new polyfunctional thiols. chemicalbook.comsigmaaldrich.com Its role as a reagent allows for the targeted introduction of chlorine and hydroxyl groups into different molecular structures. guidechem.com
Research in Catalysis and Surface Chemistry
This compound is a subject of academic and industrial research in the fields of catalysis and surface chemistry. chemicalbook.comsigmaaldrich.com Studies have investigated its behavior and reactivity under various catalytic conditions and on different surfaces.
A key area of research has been its reaction on silver surfaces to form isobutylene (B52900) oxide, an important epoxide precursor. The mechanisms of this reaction have been analyzed using advanced surface science techniques, including temperature-programmed desorption and synchrotron-based X-ray photoelectron spectroscopy, particularly on oxygen-containing Ag(110) surfaces. chemicalbook.comsigmaaldrich.com This research is valuable for producing epoxides, which are important in the synthesis of polymers and other chemicals.
Furthermore, significant research has been conducted on the catalytic processes for synthesizing the compound itself. The development of a method using solid Zeo-karb as a catalyst instead of traditional sulfuric acid represents a major advancement. google.com This not only improves the efficiency and environmental profile of the synthesis but also demonstrates the application of heterogeneous catalysis in fine chemical production. google.com
Analytical Methods and Characterization Techniques for 1 Chloro 2 Methyl 2 Propanol
Spectroscopic Methods
Spectroscopic techniques are indispensable for elucidating the molecular structure and functional groups of 1-Chloro-2-methyl-2-propanol. These methods rely on the interaction of electromagnetic radiation with the molecule to generate spectra that serve as molecular fingerprints.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR provide definitive information about its carbon skeleton and the environment of its hydrogen atoms.
¹H NMR: The proton NMR spectrum of this compound shows three distinct signals, corresponding to the three unique proton environments in the molecule. The two methyl groups are equivalent, giving rise to a single, strong signal. The methylene (B1212753) protons adjacent to the chlorine atom produce another signal, and the hydroxyl proton gives a third.
¹³C NMR: The carbon NMR spectrum provides evidence for the three distinct carbon environments within the this compound molecule. The signal for the carbon atom bonded to the chlorine atom appears at a characteristic downfield shift, while the two equivalent methyl carbons and the tertiary carbon bonded to the hydroxyl group also show distinct resonances.
Table 1: NMR Spectroscopic Data for this compound in CDCl₃
| Nucleus | Chemical Shift (δ) ppm | Signal Assignment |
| ¹H NMR | ~3.6 | -CH₂Cl |
| ~2.5 | -OH | |
| ~1.3 | -C(CH₃)₂ | |
| ¹³C NMR | ~72 | -C (OH)(CH₃)₂ |
| ~55 | -C H₂Cl | |
| ~28 | -C(C H₃)₂ |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
X-ray Photoelectron Spectroscopy (XPS) for Surface Reactions
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic state of atoms within the top 1 to 10 nanometers of a material. researchgate.net In the context of this compound, XPS is particularly valuable for studying its adsorption and reaction on catalytically active metal surfaces.
While specific research on this compound is not widely detailed in publicly accessible literature, studies on similar halogenated organic molecules on surfaces like silver (Ag) indicate that XPS can track the interaction of both the chlorine and oxygen atoms with the substrate. For instance, in a hypothetical reaction on an oxygen-precovered silver surface, XPS could distinguish between the molecularly adsorbed alcohol and surface-bound alkoxide species formed after deprotonation of the hydroxyl group. Furthermore, it can detect the formation of silver chloride (AgCl) if the C-Cl bond dissociates upon adsorption. researchgate.net The binding energies of the C 1s, O 1s, Cl 2p, and the metal's core levels would provide detailed insights into the chemical transformations occurring at the interface.
Table 2: Expected Core Level Binding Energies in a Hypothetical XPS Study of this compound Adsorption
| Element/Core Level | Potential Species | Expected Binding Energy (eV) Range | Information Gained |
| C 1s | C-C, C-H | ~285.0 | Aliphatic carbon backbone |
| C-O (alcohol/alkoxide) | ~286.5 | Presence of hydroxyl/alkoxy group | |
| C-Cl | ~287.0 | Presence of chloro-group | |
| O 1s | R-OH (adsorbed alcohol) | ~533.0 | Molecular adsorption |
| R-O-Metal (alkoxide) | ~531.5 | Dissociative chemisorption | |
| Cl 2p | R-Cl | ~200-201 | Intact C-Cl bond |
| Metal-Chloride | ~198-199 | C-Cl bond scission |
Note: These are representative values; actual binding energies depend on the specific substrate and surface coverage.
Temperature-Programmed Desorption (TPD) for Surface Reactions
Temperature-Programmed Desorption (TPD) is another critical technique for probing surface interactions. In a TPD experiment, a surface with an adsorbed species is heated at a controlled rate, and a mass spectrometer detects the molecules as they desorb. The resulting spectrum of desorption rate versus temperature provides information on the strength of adsorption, the nature of binding sites, and the kinetics of surface reactions.
For this compound on a metal surface, TPD could reveal multiple desorption peaks. A low-temperature peak might correspond to the desorption of weakly bound, physisorbed multilayers. Desorption of the chemisorbed monolayer would occur at a higher temperature, with the peak temperature related to the adsorption energy. If the molecule decomposes on the surface, TPD would show desorption of the reaction products at various temperatures. For example, studies of small alcohols (C1-C4) on Au(111) surfaces show distinct desorption features for molecules adsorbed on terraces, step edges, and kink sites, with desorption temperatures increasing with the strength of the binding site. nsf.gov The TPD profile for this compound would likely show desorption of the parent molecule, as well as potential decomposition products like isobutylene (B52900) oxide or other hydrocarbons, depending on the reactivity of the surface.
Table 3: Illustrative TPD Data for Small Alcohols on a Metal Surface
| Desorbing Species | Desorption Peak Temperature (K) | Origin/Interpretation |
| Parent Alcohol (Multilayer) | ~160 - 190 | Weakly bound, intermolecular forces |
| Parent Alcohol (Terrace Site) | ~170 - 210 | Chemisorbed on flat surface plane |
| Parent Alcohol (Step/Defect Site) | ~200 - 230 | Stronger binding at surface defects |
| Decomposition Products | Variable | Indicates surface reaction pathways |
Note: This table is illustrative, based on general findings for small alcohols. Specific temperatures for this compound would depend on the substrate.
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule's bonds, which vibrate at specific frequencies. The resulting spectrum is a unique fingerprint, revealing the functional groups present. For this compound, the FTIR spectrum shows characteristic absorption bands for its alcohol and alkyl halide functionalities.
Table 4: Characteristic FTIR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3500 - 3200 (broad) | O-H stretch | Alcohol (-OH) |
| 2990 - 2950 (strong) | C-H stretch | Alkyl (-CH₃, -CH₂) |
| 1470 - 1450 (medium) | C-H bend (scissoring) | -CH₂- |
| 1380 - 1360 (medium) | C-H bend (rocking) | -C(CH₃)₂ |
| 1260 - 1050 (strong) | C-O stretch | Tertiary Alcohol |
| 800 - 600 (medium-strong) | C-Cl stretch | Alkyl Halide (-CH₂Cl) |
Source: General IR absorption tables and spectral data for similar compounds. chemicalbook.comdocbrown.info
Chromatographic Techniques
Chromatography is used to separate, identify, and quantify the components of a mixture. For this compound, gas chromatography is the most relevant technique, primarily for assessing its purity.
Gas Chromatography (GC) for Purity Analysis
Gas Chromatography (GC) is a standard method for determining the purity of volatile compounds like this compound. In this technique, a small sample is vaporized and transported by an inert carrier gas through a capillary column. The components of the sample separate based on their boiling points and interactions with the column's stationary phase. A detector at the end of the column quantifies each component.
Commercial grades of this compound are often certified with a purity of >98.0% as determined by GC. The analysis would typically employ a non-polar or mid-polarity capillary column (e.g., with a 5% phenyl-polydimethylsiloxane stationary phase) and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection. The presence of impurities, such as starting materials from its synthesis or side-products, would be indicated by additional peaks in the chromatogram.
Table 5: Typical GC Parameters for Purity Analysis of Halogenated Alcohols
| Parameter | Typical Setting |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5, ZB-5MS) |
| Carrier Gas | Helium or Nitrogen, constant flow (~1 mL/min) |
| Injector Temperature | ~250 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | ~280 °C |
| Oven Program | Initial temp ~50°C, ramp at 10°C/min to ~250°C |
| Injection Mode | Split |
Note: These parameters are representative and would require optimization for a specific instrument and application. ijpsr.com
Other Characterization Techniques
Beyond spectroscopic methods such as NMR and IR, other analytical techniques are crucial for the comprehensive characterization of this compound. These methods provide orthogonal information, confirming the compound's elemental composition and elucidating its behavior under specific analytical conditions.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For this compound, electron ionization (EI) is a common method for generating ions. In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure.
The molecular ion peak for this compound is expected at an m/z corresponding to its molecular weight. Given the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks: [M]⁺ at m/z 108 (for C₄H₉³⁵ClO) and [M+2]⁺ at m/z 110 (for C₄H₉³⁷ClO), with an intensity ratio of roughly 3:1. However, for tertiary alcohols, the molecular ion peak is often of very low intensity or entirely absent due to its instability.
The fragmentation of this compound is predicted to proceed through several key pathways based on the established fragmentation of alcohols and alkyl halides:
Alpha-Cleavage: This is a common pathway for alcohols, involving the cleavage of a C-C bond adjacent to the oxygen atom. For this molecule, the most likely alpha-cleavage involves the loss of a chloromethyl radical (•CH₂Cl), resulting in a stable, resonance-stabilized oxonium ion at m/z 59 . This is often the base peak in the spectrum of tertiary alcohols. (CH₃)₂C(OH)CH₂Cl⁺• → [(CH₃)₂C=OH]⁺ + •CH₂Cl
Loss of a Methyl Radical: Cleavage of a C-C bond can also result in the loss of a methyl radical (•CH₃) from the molecular ion, leading to a fragment ion containing chlorine. This would produce isotopic peaks at m/z 93 and m/z 95 . (CH₃)₂C(OH)CH₂Cl⁺• → [CH₃C(OH)CH₂Cl]⁺ + •CH₃
Loss of Water: A characteristic fragmentation for alcohols is the elimination of a water molecule (H₂O). This would result in a fragment ion with isotopic peaks at m/z 90 and m/z 92 . C₄H₉ClO⁺• → [C₄H₇Cl]⁺• + H₂O
Loss of Chlorine: Cleavage of the C-Cl bond, which is relatively weak, can lead to the loss of a chlorine radical (•Cl). This results in a carbocation fragment at m/z 73 . (CH₃)₂C(OH)CH₂Cl⁺• → [(CH₃)₂C(OH)CH₂]⁺ + •Cl
The predicted major fragmentation peaks for this compound are summarized in the table below.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Associated Loss |
|---|---|---|
| 110 | [C₄H₉³⁷ClO]⁺• | Molecular Ion [M+2]⁺ |
| 108 | [C₄H₉³⁵ClO]⁺• | Molecular Ion [M]⁺ |
| 95 | [C₃H₆³⁷ClO]⁺ | •CH₃ |
| 93 | [C₃H₆³⁵ClO]⁺ | •CH₃ |
| 73 | [C₄H₉O]⁺ | •Cl |
| 59 | [C₃H₇O]⁺ | •CH₂Cl (Base Peak) |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) within a compound. For halogen-containing compounds like this compound, the analysis is extended to include the specific halogen. This method provides the empirical formula of a substance, and when combined with the molecular weight from mass spectrometry, it confirms the molecular formula.
The molecular formula of this compound is C₄H₉ClO, with a molecular weight of 108.57 g/mol . nih.gov The theoretical elemental composition can be calculated from this formula and the atomic masses of its constituent elements (C = 12.011 u, H = 1.008 u, Cl = 35.453 u, O = 15.999 u).
The theoretical percentages are as follows:
Carbon (C): (4 * 12.011 / 108.57) * 100% = 44.25%
Hydrogen (H): (9 * 1.008 / 108.57) * 100% = 8.35%
Chlorine (Cl): (1 * 35.453 / 108.57) * 100% = 32.66%
Oxygen (O): (1 * 15.999 / 108.57) * 100% = 14.74%
In practice, experimental results from elemental analysis are compared against these theoretical values. A high-purity sample is expected to yield experimental values that are in close agreement with the calculated percentages. Generally, a deviation of ±0.4% is considered acceptable for confirmation of a compound's purity and composition.
The table below presents the theoretical elemental composition of this compound.
| Element | Symbol | Theoretical Mass Percentage (%) |
|---|---|---|
| Carbon | C | 44.25 |
| Hydrogen | H | 8.35 |
| Chlorine | Cl | 32.66 |
| Oxygen | O | 14.74 |
Computational Chemistry and Theoretical Studies of 1 Chloro 2 Methyl 2 Propanol
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and energy of molecules. These calculations provide fundamental insights into molecular stability, reactivity, and spectroscopic properties.
The electronic structure of 1-chloro-2-methyl-2-propanol dictates its chemical behavior. Quantum chemical methods, such as Density Functional Theory (DFT), are employed to calculate the distribution of electrons within the molecule, the energies and shapes of its molecular orbitals (HOMO and LUMO), and the partial charges on each atom.
These calculations reveal key reactivity indicators. The tertiary alcohol group, with its electron-donating methyl groups, stabilizes the adjacent carbon, while the electronegative chlorine and oxygen atoms create significant charge polarization across the molecule. The chlorine atom's ability to act as a leaving group and the hydroxyl group's capacity for hydrogen bonding are central to its reactivity.
Reactivity predictions can be made by analyzing the molecule's frontier molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding how the molecule interacts with other chemical species. The energy and localization of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack. For instance, the C-Cl bond is a primary site for nucleophilic attack due to the LUMO's localization and the stability of the resulting tertiary carbocation.
Table 1: Predicted Electronic Properties of this compound from Theoretical Calculations
| Property | Predicted Value/Description | Implication for Reactivity |
| Partial Charge on C-Cl | Positive (δ+) | Susceptible to nucleophilic attack. |
| Partial Charge on C-OH | Positive (δ+) | Stabilized by hyperconjugation from methyl groups. |
| Partial Charge on Cl | Negative (δ-) | Functions as a good leaving group. |
| Partial Charge on O | Negative (δ-) | Acts as a hydrogen bond acceptor and a nucleophile. |
| HOMO Localization | Primarily on the oxygen and chlorine lone pairs. | Indicates these sites are prone to react with electrophiles. |
| LUMO Localization | Primarily on the σ* antibonding orbital of the C-Cl bond. | Indicates this bond is the most likely to break upon nucleophilic attack. |
This table contains illustrative data based on established chemical principles and computational studies of similar halogenated alcohols.
Theoretical modeling is instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, chemists can elucidate detailed reaction mechanisms.
Two primary reaction pathways are of interest for this molecule:
Solvolysis (Sₙ1 Mechanism): In polar protic solvents like water or ethanol, this compound is expected to undergo solvolysis via a unimolecular nucleophilic substitution (Sₙ1) mechanism. msu.edumasterorganicchemistry.com Theoretical models of the analogous reaction for 2-chloro-2-methylpropane (B56623) show a two-step process. msu.edu The first and rate-determining step is the slow dissociation of the C-Cl bond to form a stable tertiary carbocation intermediate. msu.edumasterorganicchemistry.com This step involves a high-energy transition state where the C-Cl bond is partially broken. msu.edu The second step is the rapid attack of a solvent molecule (the nucleophile) on the carbocation, followed by deprotonation to yield the final alcohol or ether product. msu.edu
Intramolecular Cyclization (Epoxide Formation): In the presence of a base, this compound can undergo an intramolecular Sₙ2 reaction to form 1,1-dimethyloxirane (isobutylene oxide). The reaction is initiated by the deprotonation of the hydroxyl group to form an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon and displacing the chloride ion. Computational modeling can confirm that this reaction requires a specific anti-periplanar conformation, where the nucleophilic oxygen and the leaving group (chlorine) are on opposite sides of the C-C bond, to allow for efficient orbital overlap in the transition state.
Table 2: Key Features of Modeled Reaction Pathways for this compound
| Reaction Pathway | Key Intermediate | Nature of Transition State(s) | Rate-Determining Step |
| Sₙ1 Solvolysis | Tertiary Carbocation ((CH₃)₂C⁺CH₂OH) | 1. C-Cl bond breaking2. C-Nucleophile bond forming | Formation of the carbocation intermediate. msu.edu |
| Epoxide Formation (Intramolecular Sₙ2) | Alkoxide ((CH₃)₂C(O⁻)CH₂Cl) | Concerted C-O bond formation and C-Cl bond breaking. | Nucleophilic attack by the alkoxide. |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a collection of atoms, MD simulations can model processes like solvation, conformational changes, and interactions with surfaces or large biomolecules.
MD simulations can provide detailed insights into how this compound interacts with various surfaces and interfaces. Such studies are relevant for applications in catalysis and materials science. For example, the reaction of this compound on oxygen-rich silver (Ag(110)) surfaces has been investigated. researchgate.net Experimental studies coupled with theoretical interpretations suggest that the molecule does not simply adsorb but decomposes via multi-step pathways. researchgate.net
MD simulations could model this process by:
Placing one or more this compound molecules near a simulated Ag(110) surface.
Simulating their movement and interactions over time at different temperatures.
Analyzing the trajectories to identify stable adsorption geometries, conformational changes upon adsorption, and the formation of surface-bound intermediates.
Theoretical studies indicate that on such surfaces, the molecule likely forms intermediates like a surface-bound silver alkoxide (Ag–O–C(CH₃)₂CH₂Cl) before further decomposition. researchgate.net These simulations help elucidate reaction mechanisms at surfaces, which are crucial for designing new catalytic processes.
Table 3: Potential Intermediates in the Surface Decomposition of this compound on Ag(110)
| Intermediate Species | Description | Role in Pathway |
| Physisorbed C₄H₉ClO | Molecule weakly bound to the surface via van der Waals forces. | Initial adsorption state. |
| Surface-bound Alkoxide | Ag–O–C(CH₃)₂CH₂Cl | Formed after the O-H bond cleaves and the oxygen bonds to a surface silver atom. researchgate.net |
| Dehalogenated Species | Surface-bound C₄H₉O fragment | Formed after cleavage of the C-Cl bond. |
| Further Decomposition Products | Smaller organic fragments, CO, CO₂, H₂O | Final products of complete oxidation on the surface. |
Structure-Activity Relationship (SAR) Studies for Derivatives
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are theoretical frameworks used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. wikipedia.org While specific SAR studies on this compound derivatives are not extensively documented in public literature, the principles can be readily applied to guide the design of new molecules with desired properties.
An SAR study on derivatives of this compound would involve synthesizing a library of analogous compounds and measuring a specific activity, such as their rate of reaction in a particular chemical transformation or their potency as an inhibitor of an enzyme. The goal is to identify the pharmacophore—the key structural features essential for activity. slideshare.net
A subsequent QSAR study would involve calculating a set of numerical values, known as molecular descriptors, for each derivative. nih.gov These descriptors quantify various aspects of the molecule's structure, such as:
Steric properties: Molecular weight, volume, surface area.
Electronic properties: Dipole moment, partial charges, polarizability. nih.gov
Hydrophobic properties: The octanol-water partition coefficient (logP).
A mathematical model is then built to establish a correlation between these descriptors and the observed activity. wikipedia.org This model can then be used to predict the activity of new, unsynthesized derivatives, thereby streamlining the discovery process.
Table 4: Illustrative SAR for Hypothetical Derivatives of this compound
| Structural Modification | Example Derivative | Predicted Effect on Sₙ1 Reactivity | Rationale |
| Change Leaving Group | 1-Bromo-2-methyl-2-propanol | Increase | The C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group. |
| Increase Steric Hindrance | 1-Chloro-2-ethyl-2-methyl-2-butanol | Decrease | Increased steric bulk can hinder the approach of the nucleophile and solvation of the intermediate. fiveable.me |
| Add Electron-Withdrawing Group | 1,3-Dichloro-2-methyl-2-propanol | Decrease | The second chlorine atom would destabilize the carbocation intermediate through an inductive effect. |
| Replace -OH with -OCH₃ | 1-Chloro-2-methoxy-2-methylpropane | Decrease (for base-catalyzed cyclization) | The methoxy (B1213986) group cannot be deprotonated to form an internal nucleophile for epoxide formation. |
Future Research Directions and Unexplored Avenues for 1 Chloro 2 Methyl 2 Propanol
Development of Novel Catalytic Systems for Synthesis and Transformation
The industrial synthesis of 1-chloro-2-methyl-2-propanol has traditionally relied on methods that generate significant acid waste, such as using sulfuric acid as a catalyst. google.comgoogle.com A key area of future research is the development of greener and more efficient catalytic systems.
Recent advancements have seen the successful use of solid acid catalysts, like cation exchange resins (e.g., Zeo-karb), in continuous flow reactors. google.comgoogle.com This method offers a single-step process that minimizes acid waste, aligning with the principles of green chemistry. google.comgoogle.com Further research could explore other solid acid catalysts, such as zeolites or functionalized silicas, to optimize yield, selectivity, and catalyst reusability.
Investigations into biocatalytic routes, employing enzymes for the synthesis and transformation of this compound, represent another promising frontier. Enzymes could offer high specificity under mild reaction conditions, further reducing the environmental footprint of production. The exploration of photocatalytic transformations could also unveil novel reaction pathways for this compound.
| Synthesis Method | Catalyst | Advantages | Disadvantages |
| Traditional | Sulfuric Acid | Established process | High acid waste, corrosion issues |
| Modern | Cation Exchange Resin (Zeo-karb) | Reduced waste, continuous process | High initial capital cost |
| Future (Exploratory) | Biocatalysts (Enzymes) | High selectivity, mild conditions | Catalyst stability and cost |
| Future (Exploratory) | Photocatalysts | Novel reaction pathways | Efficiency and scalability |
Advanced Materials Science Applications and Functional Materials Synthesis
Beyond its role as a synthetic intermediate, this compound holds potential as a building block for advanced functional materials. Its bifunctional nature, possessing both a reactive chlorine atom and a hydroxyl group, allows for its incorporation into various polymer backbones and for the surface modification of materials.
Future research could focus on synthesizing novel polymers and copolymers incorporating this compound. These materials could exhibit unique properties, such as enhanced thermal stability, flame retardancy, or specific chemical resistance. The hydroxyl group can be used for further functionalization, creating materials with tailored surface properties for applications in coatings, adhesives, or specialized membranes.
The compound's structure could also be leveraged in the synthesis of functional surfactants and lubricants. Research into its use for creating unique amphiphilic molecules could lead to new classes of emulsifiers or detergents with specific applications in industrial formulations.
Deeper Elucidation of Biological and Mechanistic Toxicology
While this compound is used in the synthesis of pharmaceuticals, a comprehensive understanding of its own biological activity and toxicological profile is crucial. The reactivity of the chlorine atom and the presence of the hydroxyl group suggest potential interactions with biological macromolecules.
Future toxicological studies should aim to elucidate the specific molecular targets of this compound and its metabolites. Mechanistic studies could investigate its potential for genotoxicity, carcinogenicity, and reproductive toxicity in more detail. For instance, studies on the related compound 1-chloro-2-propanol (B90593) have indicated mutagenic potential. nj.gov Understanding the metabolic pathways and the potential for bioaccumulation is also a critical area for future research. Such studies are essential for ensuring the safe handling and use of this compound in all applications.
Comprehensive Environmental Impact Assessments and Remediation Strategies
The environmental fate and impact of this compound and its byproducts require thorough investigation. As with many chlorinated organic compounds, there is a need to understand its persistence, mobility, and potential for long-range transport in the environment. psu.edu
Future research should focus on conducting comprehensive life-cycle assessments to quantify the environmental footprint associated with its production and use. Studies on its biodegradability under various environmental conditions (aerobic and anaerobic) are needed to assess its persistence.
In the event of environmental contamination, the development of effective remediation strategies is paramount. Research could explore bioremediation approaches using microorganisms capable of degrading this compound. Advanced oxidation processes and other chemical degradation techniques could also be investigated for their efficacy in removing this compound from contaminated soil and water.
Exploration of New Pharmaceutical and Agrochemical Applications
Currently, a primary use of this compound is as an intermediate in the synthesis of the antihypertensive drug lercanidipine. google.com However, its chemical structure presents opportunities for its use as a scaffold or building block in the synthesis of other novel pharmaceutical and agrochemical compounds. guidechem.com
Medicinal chemistry research could explore the synthesis of new derivatives of this compound with potential therapeutic activities. The compound's structure could be modified to interact with various biological targets. Similarly, in the agrochemical sector, it could be used to synthesize new herbicides, fungicides, or insecticides. Screening of novel derivatives for biological activity will be a key step in this exploratory research.
Integration of Machine Learning and AI in Compound Research and Discovery
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research and discovery. nih.gov These computational tools can be leveraged to accelerate the exploration of this compound's potential.
ML models can be trained on existing data to predict the properties of novel derivatives, guiding synthetic efforts towards compounds with desired characteristics. nih.gov AI can be used to analyze complex reaction data to optimize synthetic pathways, increasing efficiency and reducing waste. Furthermore, computational toxicology models can be developed to predict the potential toxicity of new compounds based on their structure, prioritizing experimental studies on the most promising and safest candidates. The integration of these in silico methods will undoubtedly play a significant role in the future research and development of this compound and its applications. nih.gov
Conclusion
Summary of Key Academic Contributions and Research Significance
1-Chloro-2-methyl-2-propanol (C₄H₉ClO) is a tertiary chlorinated alcohol that has garnered considerable attention in the scientific community. Its bifunctional nature, containing both a hydroxyl group and a chlorine atom, makes it a valuable and versatile intermediate in organic synthesis. guidechem.com
Academically, the compound is noted for its role in the synthesis of a variety of other chemical entities. Research has demonstrated its utility as a precursor for producing oxetanes, epoxides, and new polyfunctional thiols. chemicalbook.comsigmaaldrich.com The study of its chemical reactivity, including nucleophilic substitution, oxidation, and reduction reactions, provides fundamental insights into reaction mechanisms. The solvolysis of this compound, a reaction where the solvent acts as the nucleophile, has also been a subject of academic investigation, contributing to the understanding of reaction kinetics. rsc.orgmsu.edu
The primary research significance of this compound lies in its application as a crucial building block in the pharmaceutical industry. It is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably lercanidipine, a medication used to treat hypertension. chembk.comgoogle.comgoogle.com Its role extends to being a precursor for other agrochemicals and industrial products. guidechem.com Furthermore, it has been explored for its potential use in the formulation of surfactants, lubricants, and antibacterial agents. chembk.com The compound also finds application as a solvent in certain chemical processes. guidechem.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 558-42-9 |
| Molecular Formula | C₄H₉ClO |
| Molecular Weight | 108.57 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 124–128 °C |
| Density | 1.058 g/mL at 25 °C |
| Refractive Index | n20/D 1.439 |
Challenges and Opportunities in this compound Research
Despite its utility, the synthesis and application of this compound are not without challenges. Traditional manufacturing processes have raised environmental concerns.
Challenges:
Opportunities:
The challenges associated with traditional synthesis routes have created opportunities for the development of greener and more efficient manufacturing processes. A promising area of research is the use of solid acid catalysts. A novel method has been developed that utilizes a solid Zeo-karb catalyst in a continuous flow reactor. google.comgoogle.com This innovative one-step process has been shown to achieve a high transformation efficiency of 100%, with a product content of 95% and a purity of 97%. google.com This method not only simplifies the production process but also significantly reduces the generation of acidic waste, aligning with the principles of green chemistry. google.comgoogle.com
Further opportunities lie in the exploration of new applications for this compound. Continued research into its use as a precursor for novel pharmaceuticals, agrochemicals, and specialty polymers could unveil new markets and applications. guidechem.com Investigating its reactivity on various catalytic surfaces, such as the studied reactions on oxygen-containing silver surfaces, could lead to the discovery of new synthetic pathways and materials. chemicalbook.comsigmaaldrich.com There is also potential in further exploring its role in the synthesis of complex molecules like polyfunctional thiols. chemicalbook.comsigmaaldrich.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
